
5-bromo-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, which are key components of this compound, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound is complex, with a furan ring substituted at the 2-position with an anilide . It also contains a piperazine moiety, which is widely employed in drugs . The molecular weight of a similar compound was found to be less than 725 daltons, with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors .Scientific Research Applications
Synthesis and Potential Drug Candidates
This chemical compound is part of a broader class of compounds being explored for their therapeutic potential in various diseases. Although specific studies on this compound were not found, research on structurally related compounds reveals their significance in drug discovery and development.
For instance, research on heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has shown promise in finding new drug candidates for Alzheimer’s disease. These compounds, synthesized through a multi-step process, were evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), a target for Alzheimer’s disease treatment. The study highlighted the structural elucidation of these compounds and their potential as new drug candidates following spectral analysis and enzyme inhibition screening (Rehman et al., 2018).
Antimicrobial and Antibacterial Activities
Further, research into the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides showcased their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria. These studies are crucial for developing new antimicrobial agents in an era of increasing antibiotic resistance. The synthesized compounds showed significant activity against various bacteria, particularly NDM-positive A. baumannii, compared to commercially available drugs. This research also included docking studies and molecular dynamics simulations to validate the compounds' active site interactions and molecular stability (Siddiqa et al., 2022).
Enzyme Inhibition for Therapeutic Applications
Another study synthesized 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, demonstrating good enzyme inhibitory activity, particularly against acetyl- and butyrylcholinesterase. These enzymes are targets for treating conditions like Alzheimer's disease. The study provided evidence of the therapeutic potential of these derivatives through spectral analysis and enzyme inhibition activity screenings. Compound 5h, in particular, showed excellent inhibitory effects, highlighting the importance of structural variations in enhancing biological activity (Hussain et al., 2017).
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, analysis of its physical and chemical properties, investigation of its mechanism of action, and evaluation of its safety and potential hazards. It could also be interesting to explore its potential applications in drug development and other areas .
Mechanism of Action
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 10 . This kinase is a serine/threonine-protein kinase involved in various processes such as neuronal proliferation, differentiation, migration, and programmed cell death .
Mode of Action
It is known that the compound binds with high affinity to multiple receptors . This binding can influence the activity of the target protein, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Given its potential biological activities, it may have a broad impact on cellular processes, potentially influencing cell proliferation, inflammation, viral replication, and more .
properties
IUPAC Name |
5-bromo-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrClN3O4S/c18-16-5-4-15(26-16)17(23)20-6-11-27(24,25)22-9-7-21(8-10-22)14-3-1-2-13(19)12-14/h1-5,12H,6-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJXUTJAKSESRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (1S,4S,6S,7R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2886449.png)

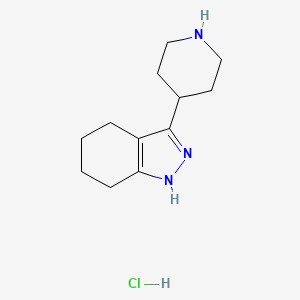
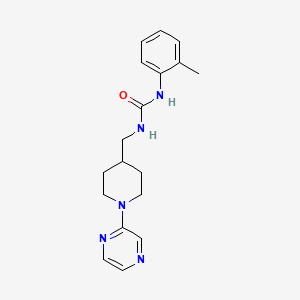
![3-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2886456.png)
![6-(2-Furyl)-2-[(2-pyridinylmethyl)thio]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2886457.png)
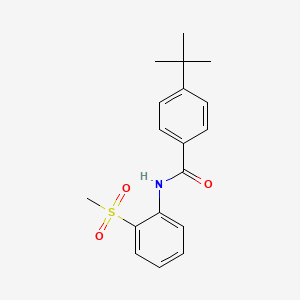
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-3-(4-fluorophenyl)-2,1-benzisoxazole](/img/structure/B2886459.png)
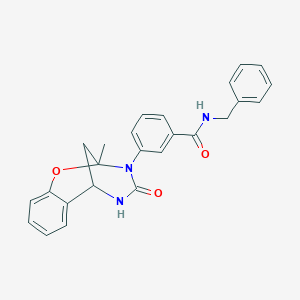
![Methyl 3-(2-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B2886467.png)
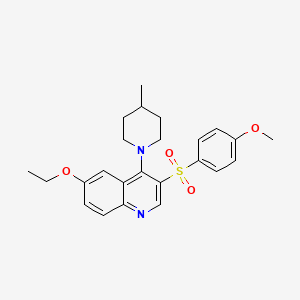
![1-ethyl-8,8-dimethyl-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2886470.png)